Sp-8-Br-cGMPS

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

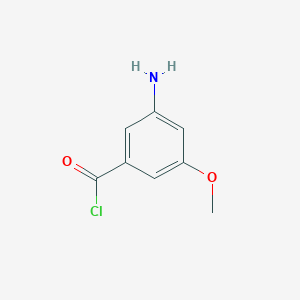

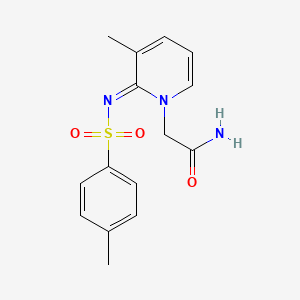

Sp-8-Br-cGMPS is a useful research compound. Its molecular formula is C10H10BrN5NaO6PS and its molecular weight is 462.15. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

cGMP アゴニスト

Sp-8-Br-cGMPS は、細胞透過性で、ホスホジエステラーゼ抵抗性のある cGMP アゴニストです {svg_1} {svg_2}. これは、イオンチャネルの調節や平滑筋弛緩の調節など、多くの生物学的プロセスにおいて重要な役割を果たす cGMP の活性を高めることができることを意味します。

PKA および PKG の活性化

この化合物は、タンパク質キナーゼ A (PKA) およびタンパク質キナーゼ G (PKG) を同様の効力で活性化します {svg_3} {svg_4}. これらのキナーゼは、代謝、転写、細胞周期進行、細胞分化など、多くの細胞プロセスにおける重要な役割を担っています。

親油性と膜透過性

This compound は、環状 GMP と比較して、はるかに親油性が高く、膜透過性があります {svg_5} {svg_6}. この特性により、細胞膜を容易に通過できるため、細胞研究において有用なツールとなっています。

網膜 cGMP ゲート型イオンチャネルの阻害剤

This compound は、網膜 cGMP ゲート型イオンチャネルを阻害することが知られています {svg_7}. これにより、視覚シグナル伝達や関連する障害の研究において貴重なツールとなっています。

代謝安定性

ホスホロチオエート修飾により、this compound は、環状ヌクレオチド応答性ホスホジエステラーゼに対する代謝安定性を示します {svg_8}. これは、this compound が分解されにくいことを意味し、長期実験において有利となる可能性があります。

ホスホジエステラーゼタイプ V の潜在的な阻害剤

この化合物は、ホスホジエステラーゼタイプ V のかなり良い阻害剤となる可能性があります {svg_9}. この酵素は、多くの生物学的プロセスにおいて重要な役割を果たす cGMP の分解に関与しています。したがって、this compound は、これらのプロセスに関連する研究で使用できます。

作用機序

Target of Action

Sp-8-Br-cGMPS is a potent, selective activator of cGMP-dependent protein kinases (PKG) . It also inhibits the retinal cGMP-gated ion channel . These targets play crucial roles in various cellular processes, including signal transduction and ion transport.

Mode of Action

This compound interacts with its targets by mimicking the natural signal molecule cyclic GMP . It activates PKG Iα and Iß with similar activation constants . It inhibits the retinal cgmp-gated ion channel, thus discriminating between both receptors .

Biochemical Pathways

The activation of PKG by this compound can lead to various downstream effects, depending on the specific cellular context. For instance, it can modulate the activity of other proteins through phosphorylation, influencing various biochemical pathways .

Pharmacokinetics

This compound exhibits high lipophilicity and good membrane permeability, while still being soluble in aqueous solvents . This property enhances its bioavailability, allowing it to effectively reach and interact with its targets.

Result of Action

The activation of PKG and inhibition of the retinal cGMP-gated ion channel by this compound can lead to various molecular and cellular effects. For instance, it can influence signal transduction processes, modulate ion transport, and potentially interfere with many cell regulation processes .

Action Environment

This compound is chemically stable under conditions of biological systems and media . For instance, its lipophilicity and membrane permeability can be affected by the lipid composition of cell membranes. Additionally, its stability and action can be influenced by the pH and temperature of its environment .

Safety and Hazards

将来の方向性

A novel strategy, based on cGMP analogues with opposing actions on CNG channels, enables the selective modulation of either rod or cone photoreceptor activity. The combined treatment with the weak rod-selective CNG-channel inhibitor (Rp-8-Br-PET-cGMPS) and the cone-selective CNG-channel activator (8-pCPT-cGMP) essentially normalized rod CNG-channel function while preserving cone functionality at physiological and pathological cGMP levels .

生化学分析

Biochemical Properties

Sp-8-Br-cGMPS plays a significant role in biochemical reactions. It is an activator of protein kinase G Iα and Iβ with a K of 2.6 and 2.5 μM, respectively . It also inhibits retinal cGMP-gated ion channels . The compound is metabolically stable due to phosphorothioate modification .

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It is a potent, selective activator of cGMP-dependent protein kinases but inhibits the retinal cGMP-gated ion channel .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It activates cGMP-dependent protein kinases Iα and Iβ . It also inhibits retinal cGMP-gated ion channels . The compound is resistant to mammalian cyclic nucleotide-dependent phosphodiesterases .

Temporal Effects in Laboratory Settings

This compound is chemically stable under conditions of biological systems and media . Nevertheless, solutions should be stored in the refrigerator and should be lyophilized and frozen for longer storage periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It is a membrane-permeable compound .

特性

IUPAC Name |

sodium;2-amino-8-bromo-9-[(6R)-7-hydroxy-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-1H-purin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN5O6PS.Na/c11-9-13-3-6(14-10(12)15-7(3)18)16(9)8-4(17)5-2(21-8)1-20-23(19,24)22-5;/h2,4-5,8,17H,1H2,(H,19,24)(H3,12,14,15,18);/q;+1/p-1/t2?,4?,5?,8-,23?;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHTSSROWUAICIL-YKHKOMLCSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C4=C(C(=O)NC(=N4)N)N=C3Br)O)OP(=S)(O1)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2C(C([C@@H](O2)N3C4=C(C(=O)NC(=N4)N)N=C3Br)O)OP(=S)(O1)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN5NaO6PS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30849601 |

Source

|

| Record name | Sodium (6R)-6-(2-amino-8-bromo-6-oxo-3,6-dihydro-9H-purin-9-yl)-7-hydroxy-2-sulfanylidenetetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30849601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153660-03-8 |

Source

|

| Record name | Sodium (6R)-6-(2-amino-8-bromo-6-oxo-3,6-dihydro-9H-purin-9-yl)-7-hydroxy-2-sulfanylidenetetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30849601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Bromo-6-chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1145974.png)

![(R)-4-([1,1'-Biphenyl]-4-yl)-3-aminobutanoic acid hydrochloride](/img/structure/B1145978.png)